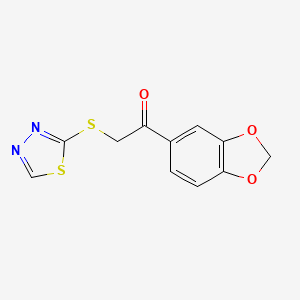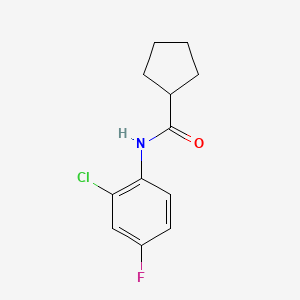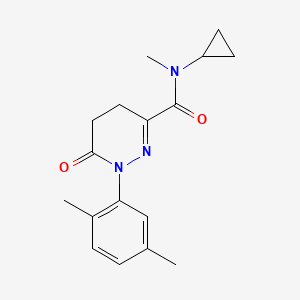
N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide (abbreviated as CPQ) is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. CPQ belongs to the quinoline family of compounds and has a molecular weight of 255.29 g/mol.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide has been shown to have antibacterial, antifungal, and antitumor properties. It has also been studied for its potential use as an anti-inflammatory agent.
Wirkmechanismus
N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide exerts its biological effects by inhibiting the activity of DNA gyrase, an enzyme involved in DNA replication and transcription. By inhibiting DNA gyrase, N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide prevents the synthesis of new DNA strands, leading to cell death.
Biochemical and Physiological Effects:
N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide has been shown to have a broad-spectrum antibacterial effect against both gram-positive and gram-negative bacteria. It has also been shown to have antifungal activity against various fungal species. In addition, N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide has been studied for its potential use as an anti-tumor agent, as it has been shown to inhibit the growth of various cancer cell lines. N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high yield and purity. N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide. One area of interest is the development of new antibacterial and antifungal agents based on the structure of N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide. Another area of interest is the potential use of N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide as an anti-tumor agent. Further studies are needed to determine the safety and efficacy of N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide in vivo, as well as its potential use in combination with other drugs. Additionally, the mechanism of action of N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide needs to be further elucidated to better understand its biological effects.
Synthesemethoden
N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the reaction of 3-cyano-4-methyl-6-phenyl-2-pyridone with cyclopropylamine in the presence of a base such as potassium carbonate. The resulting product is then treated with a reducing agent such as lithium aluminum hydride to obtain N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide in high yield and purity.
Eigenschaften
IUPAC Name |
N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(9-6-7-9)14(18)11-8-15-12-5-3-2-4-10(12)13(11)17/h2-5,8-9H,6-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJMVCGDXANABG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)C2=CNC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(1,3-thiazol-4-yl)methanamine](/img/structure/B7534082.png)
![2-[Methyl(2-pyridin-2-ylethyl)amino]-5-nitrobenzonitrile](/img/structure/B7534089.png)
![3-Methyl-2-[[2-[[4-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetyl]amino]butanoic acid](/img/structure/B7534096.png)
![N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B7534099.png)
![2-[[5-(Benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]propan-1-one](/img/structure/B7534103.png)



![3-[2-[Ethyl-[2-hydroxy-3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]amino]-1-hydroxyethyl]phenol](/img/structure/B7534129.png)
![2-methyl-N-[1-[2-(2-propan-2-ylpyrrolidin-1-yl)acetyl]piperidin-4-yl]benzamide](/img/structure/B7534155.png)

![8-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7534169.png)
![2-[[2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]amino]-N-(1-phenylethyl)benzamide](/img/structure/B7534172.png)